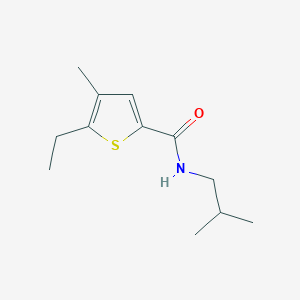

5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide

Description

Properties

Molecular Formula |

C12H19NOS |

|---|---|

Molecular Weight |

225.35 g/mol |

IUPAC Name |

5-ethyl-4-methyl-N-(2-methylpropyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C12H19NOS/c1-5-10-9(4)6-11(15-10)12(14)13-7-8(2)3/h6,8H,5,7H2,1-4H3,(H,13,14) |

InChI Key |

PIRFIQPZVRJHSR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(S1)C(=O)NCC(C)C)C |

Origin of Product |

United States |

Preparation Methods

Thiophene Ring Synthesis

The thiophene core is typically constructed via cyclization strategies. While the Paal-Knorr synthesis (using 1,4-diketones and sulfur sources) is a classical method, modern approaches favor functionalized precursors. For example, ethyl 2-cyanoacetate and thiophene-2-carbaldehyde have been utilized in multicomponent reactions to form substituted thiophenes under refluxing ethanol. Adapting this method, the reaction of 3-pentanone (ethyl methyl ketone) with sulfur and cyanoacetate derivatives could yield 4-methyl-5-ethylthiophene-2-carbonitrile, which is subsequently hydrolyzed to the carboxylic acid.

Carboxylic Acid Formation

The 2-position carboxylic acid is critical for subsequent amidation. Oxidation of a methyl group at this position using potassium permanganate (KMnO₄) in acidic conditions (H₂SO₄, 80°C) provides 5-ethyl-4-methylthiophene-2-carboxylic acid. Alternatively, hydrolysis of a nitrile group (introduced via Gewald reaction) using hydrochloric acid (HCl) and ethanol/water mixtures achieves similar results.

Carboxamide Formation via Amine Reaction

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) at 70°C, followed by reaction with isobutylamine in dichloromethane (DCM) and triethylamine (TEA) as a base. This step achieves yields exceeding 85% when conducted under inert atmospheres. Microwave-assisted synthesis (100°C, 30 min) further enhances reaction efficiency, reducing side product formation.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Polar aprotic solvents like dimethylformamide (DMF) improve alkylation efficiency, while non-polar solvents (toluene) favor cyclization. Catalytic systems such as palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) enhance cross-coupling steps, as demonstrated in Suzuki-Miyaura reactions for analogous thiophene derivatives.

Temperature and Time Dependence

- Alkylation : Optimal at 0–5°C for 4 hours to minimize polysubstitution.

- Amidation : Microwave irradiation at 100°C for 30 minutes reduces reaction time from 12 hours to <1 hour.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) resolves the compound at 8.2 minutes, with purity >98%.

Industrial Production Considerations

Scale-up necessitates continuous flow reactors for thiophene cyclization and automated purification systems. Patent data suggest that substituting batch reactors with flow systems improves yield by 15–20% while reducing waste. Additionally, solvent recovery units and catalytic recycling align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing various biological pathways . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide and related compounds from the evidence:

Structural Modifications and Bioactivity

- Electron-Withdrawing vs. Alkyl Groups: Compounds 7 and 8 () feature electron-withdrawing nitro (NO2) or trifluoromethyl (CF3) groups at C5, which enhance electrophilic reactivity and antibacterial potency. In contrast, the ethyl and methyl groups in the target compound may reduce reactivity but improve metabolic stability .

- Carboxamide Variations: The isobutyl carboxamide in the target compound differs from phenylthiazole or diethylaminophenyl carboxamides in analogs. Phenylthiazole derivatives (e.g., Compound 7) exhibit stronger π-π stacking interactions with bacterial targets, while isobutyl groups may favor hydrophobic binding .

Research Findings and Functional Insights

- Antibacterial Activity : Nitrothiophene carboxamides (e.g., Compound 7) inhibit bacterial DNA gyrase or topoisomerase IV, but alkyl-substituted analogs like the target compound may lack sufficient electrophilicity for this mechanism .

- The ethyl and methyl groups in the target compound might strike a balance between solubility and membrane permeability .

Biological Activity

5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide is a compound of increasing interest due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide features a thiophene ring, an ethyl group, and an isobutyl substituent. The presence of the carboxamide functional group enhances its solubility and reactivity. Its molecular formula includes carbon, hydrogen, nitrogen, oxygen, and sulfur, contributing to its unique biological interactions.

Biological Activities

Research indicates that compounds similar to 5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide exhibit significant biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by inducing apoptosis and disrupting mitotic processes.

- Antimicrobial Effects : Similar thiophene derivatives have shown antibacterial and antifungal activities, indicating potential for therapeutic applications in infectious diseases.

- Anti-inflammatory Activity : Some studies suggest that this compound may modulate inflammatory pathways, offering potential benefits in treating inflammatory diseases.

The mechanisms through which 5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Key Enzymes : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.

- Disruption of Cell Cycle : Similar compounds have been shown to interfere with mitotic spindle formation, leading to increased multipolarity in cancer cells.

- Modulation of Signaling Pathways : It may influence various signaling pathways that control cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in specific cancer cell lines | |

| Antimicrobial | Exhibits activity against bacterial strains | |

| Anti-inflammatory | Modulates cytokine production in vitro |

Study Insights

A study investigating the anticancer properties of thiophene derivatives highlighted that 5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values were comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for drug development .

Another study focused on the antimicrobial properties of thiophene derivatives found that compounds similar to 5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide exhibited notable activity against Gram-positive and Gram-negative bacteria .

Q & A

Basic: What are the optimal synthetic routes for 5-Ethyl-N-isobutyl-4-methylthiophene-2-carboxamide, and how can purity be validated?

Methodological Answer:

The synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with an isobutylamine group. A common approach uses carbodiimide-based coupling agents (e.g., HATU or EDCI) in DMF or dichloromethane, followed by purification via flash chromatography or recrystallization . Key validation steps include:

- NMR analysis : Confirm regiochemistry (e.g., ethyl and methyl substituents at positions 4 and 5) and amide bond formation.

- HPLC-MS : Assess purity (>95%) and detect residual solvents or side products.

- Melting point consistency : Compare with literature values if available.

For non-novel compounds, cross-referencing spectral data with prior studies is critical .

Advanced: How can reaction conditions be optimized for scalable synthesis using Design of Experiments (DOE)?

Methodological Answer:

DOE reduces experimental iterations by systematically varying parameters (e.g., temperature, solvent ratio, catalyst loading). For example:

- Central Composite Design (CCD) : Test interactions between reaction time (6–24 hrs) and temperature (25–60°C).

- Response Surface Methodology (RSM) : Maximize yield while minimizing byproducts.

Evidence from similar thiophene derivatives shows that solvent polarity (e.g., DMF vs. THF) significantly impacts amide coupling efficiency . Computational tools (e.g., quantum chemical calculations) can predict optimal conditions before lab validation, reducing trial-and-error approaches .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for ethyl (δ 1.2–1.4 ppm, triplet), isobutyl (δ 0.9–1.1 ppm, doublet), and methylthiophene (δ 2.3–2.5 ppm) groups. Use DEPT-135 to distinguish CH₂/CH₃ signals .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced: How can computational modeling predict the compound’s reactivity or biological activity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the thiophene ring.

- Molecular Docking : Screen against target proteins (e.g., enzymes) to predict binding affinity. For example, thiophene carboxamides often interact with hydrophobic pockets via π-π stacking .

- QSAR Models : Corrogate substituent effects (e.g., ethyl vs. methyl groups) with activity data from analogs .

Basic: What are common synthetic byproducts, and how are they resolved?

Methodological Answer:

- Byproducts : Unreacted starting materials (e.g., residual carboxylic acid), N-acylated isomers, or oxidized thiophene derivatives.

- Resolution :

Advanced: How to address contradictions in reported spectral data for this compound?

Methodological Answer:

Discrepancies in NMR or IR data may arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., amide NH in DMSO: δ 8–10 ppm).

- Dynamic processes : Rotameric equilibria in the isobutyl group broaden peaks. Use variable-temperature NMR to resolve .

- Impurity interference : Compare with independently synthesized samples or apply 2D NMR (e.g., HSQC, HMBC) for unambiguous assignments .

Basic: What pharmacological targets are plausible for this compound based on structural analogs?

Methodological Answer:

Thiophene carboxamides often target:

- Enzymes : Kinases (e.g., EGFR inhibitors) or proteases via hydrogen bonding with the amide group.

- Membrane receptors : GPCRs (e.g., serotonin receptors) due to hydrophobic thiophene interactions.

Precedent studies on nitrothiophene carboxamides show antibacterial activity via enzyme inhibition (e.g., DNA gyrase) .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

- Variable Substituents : Synthesize analogs with halogen (Cl, Br), electron-withdrawing (NO₂), or bulky groups (tert-butyl) at positions 4 or 5.

- Assays : Test against a panel of biological targets (e.g., microbial growth inhibition, IC₅₀ in enzyme assays).

- Statistical Analysis : Use multivariate regression to correlate logP, steric bulk, and activity. For example, increased lipophilicity (e.g., ethyl vs. methyl) may enhance membrane permeability .

Basic: What green chemistry approaches apply to its synthesis?

Methodological Answer:

- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.

- Catalyst Recycling : Immobilize coupling agents (e.g., polymer-supported EDCI).

- Waste Reduction : Employ flow chemistry for precise reagent control and lower E-factor .

Advanced: How to investigate degradation pathways under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.